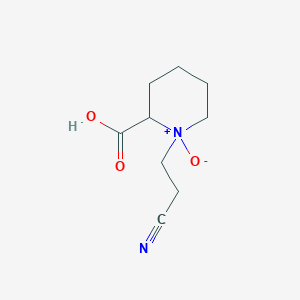
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid is a compound that features a piperidine ring with a cyanoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid typically involves the reaction of piperidine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine itself, which acts as a catalyst. The reaction mixture is then subjected to oxidation to introduce the oxidopiperidin-1-ium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to other functional groups such as amines.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyanoethyl)piperidine-2-carboxylic acid: Similar structure but lacks the oxidopiperidin-1-ium group.
2-cyanoethylpiperidine: Lacks the carboxylic acid group.
Piperidine-2-carboxylic acid: Lacks the cyanoethyl group.
Uniqueness
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid is unique due to the presence of both the cyanoethyl and carboxylic acid groups, as well as the oxidopiperidin-1-ium group
Properties
CAS No. |
36901-96-9 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c10-5-3-7-11(14)6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13) |
InChI Key |
HFJOMWDRKUFSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](C(C1)C(=O)O)(CCC#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)





![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)


